molecular formula C14H8N4O2S3 B11623727 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine CAS No. 5964-03-4

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B11623727
CAS No.: 5964-03-4
M. Wt: 360.4 g/mol
InChI Key: YJTCZHQBYQDZRW-UHFFFAOYSA-N
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Description

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfanyl linkages play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole
  • 2-Amino-6-methylbenzothiazole

Uniqueness

Compared to similar compounds, 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine stands out due to its specific arrangement of nitro and sulfanyl groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

5964-03-4

Molecular Formula

C14H8N4O2S3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H8N4O2S3/c15-7-1-3-9-11(5-7)21-13(16-9)23-14-17-10-4-2-8(18(19)20)6-12(10)22-14/h1-6H,15H2

InChI Key

YJTCZHQBYQDZRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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